3-Chloro-4-(dichloromethyl)-2(5H)-furanone
Description
3-Chloro-4-(dichloromethyl)-2(5H)-furanone (referred to as RMX) is a chlorinated furanone derivative structurally related to the potent mutagen MX [3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone]. MX is a disinfection byproduct (DBP) formed during chlorine treatment of drinking water and is classified as a potent bacterial mutagen and carcinogen in rodents . RMX differs from MX by the absence of the hydroxyl group at the C-5 position, which significantly alters its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-3-(dichloromethyl)-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3O2/c6-3-2(4(7)8)1-10-5(3)9/h4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQKLIFDPFSPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)Cl)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021535 | |
| Record name | 3-Chloro-4-(dichloromethyl)-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122551-89-7 | |
| Record name | 3-Chloro-4-(dichloromethyl)-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122551-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(dichloromethyl)-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122551897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-(dichloromethyl)-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427RD33L4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-2-(5H)-FURANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7632 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Chlorination of Furanone Precursors
RMX is synthesized via controlled chlorination of furanone derivatives. A seminal study by Kronberg and Christman (1989) detailed the preparation of RMX alongside its structural analogues MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and TCB (2-(dichloromethyl)-3,3-dichloropropenal) to compare their mutagenic activities. The synthesis involved:
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Starting Material : A furanone backbone substituted with methyl and hydroxyl groups.
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Chlorination Agents : Chlorine gas (Cl₂) or hypochlorous acid (HOCl) under acidic conditions (pH 2–4).
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Reaction Mechanism : Electrophilic substitution at the 3- and 4-positions of the furanone ring, introducing chloro and dichloromethyl groups.
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Temperature : Reactions were conducted at 25–30°C to minimize side-product formation.
The closed-ring structure of RMX was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), distinguishing it from the open-chain TCB.
Cyclization of Open-Chain Analogues
RMX can also be synthesized through cyclization of its open-chain counterpart, TCB, under basic conditions:
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Precursor : 2-(dichloromethyl)-3,3-dichloropropenal (TCB).
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Reagents : Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
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Conditions : Stirring at 50°C for 6–8 hours, followed by neutralization with hydrochloric acid (HCl).
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Yield : Approximately 45–50% after purification via column chromatography.
This method highlights the equilibrium between open- and closed-ring forms of chlorinated furanones, which is influenced by pH and temperature.
Physicochemical Properties of RMX
The structural and electronic properties of RMX govern its reactivity and stability during synthesis. Key data are summarized below:
Challenges in RMX Synthesis
Byproduct Formation
The chlorination of furanones often yields complex mixtures due to:
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(dichloromethyl)-2(5H)-furanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated furanone derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted furanones with different functional groups.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Less chlorinated furanone derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : CHClO
- Molecular Weight : 217.4 g/mol
- CAS Registry Number : 77439-76-0
- Appearance : Pale yellow to brown viscous oil
- Solubility : Soluble in water (50.8 mg/mL at pH 2; 43.7 mg/mL at pH 7) and organic solvents .
Stability and Reactivity
MX is stable in acidic solutions but may decompose upon exposure to light or heat. Its octanol/water partition coefficient indicates its hydrophilicity, which is relevant for its behavior in aquatic environments .
Water Quality and Disinfection By-products
MX is primarily investigated within the context of drinking water quality. It forms during the chlorination of drinking water, particularly when organic matter is present. Research indicates that MX concentrations can reach significant levels (up to 80 ng/L) in treated water, raising concerns about mutagenic activity .
Case Study : A study conducted on tap water from 36 surface water systems in Massachusetts revealed that chlorination methods significantly influence MX levels. Chloramination and filtration were found to reduce mutagenic activity effectively, while multiple chlorine applications increased it .
Mutagenicity and Carcinogenicity
MX has been shown to induce gene mutations and inhibit metabolic cooperation in cultured cells, suggesting its potential as a mutagen . In animal studies, particularly with rats, MX has demonstrated dose-dependent carcinogenic effects, leading to tumors in various tissues including the liver and thyroid gland .
Key Findings :
- In male and female rats, MX administration resulted in a combined incidence of thyroid gland follicular cell adenoma and carcinoma reaching 90% .
- Increased incidences of liver adenoma and carcinoma were also observed, particularly at higher doses .
Regulatory Concerns
Due to its identified risks, MX has been placed under scrutiny by health organizations. It is classified as a high carcinogenicity concern under Proposition 65 in California, prompting further investigations into its presence in drinking water supplies and potential health implications for humans .
Analytical Methods for Detection
Detecting MX in environmental samples poses challenges due to its trace levels and thermolability. Advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed for accurate measurement. Derivatization methods are often necessary to enhance detection sensitivity due to interference from other contaminants present in chlorinated water .
Summary of Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-4-(dichloromethyl)-2(5H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated furanone structure allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects.
Comparison with Similar Compounds
Mutagenicity and Structure-Activity Relationships
Studies on Salmonella typhimurium (TA100) mutagenicity reveal that MX exhibits the highest mutagenic potency due to its hydroxyl group and dichloromethyl substituent. Stepwise removal of functional groups reduces activity:
Key Findings :
Stability and Environmental Behavior
MX is unstable in aqueous environments, degrading rapidly at neutral or alkaline pH . RMX, lacking the hydroxyl group, shows greater stability . Both compounds form inclusion complexes with β-cyclodextrin, which may influence their environmental persistence .
Carcinogenicity and Toxicity
MX is a confirmed carcinogen in rats, inducing thyroid, liver, and adrenal tumors at non-toxic doses . MX also causes DNA damage (Comet assay) and cell proliferation in mammalian systems .
Biological Activity
3-Chloro-4-(dichloromethyl)-2(5H)-furanone, commonly referred to as MX, is a synthetic compound primarily known as a disinfection byproduct formed during the chlorination of drinking water. Its biological activity has garnered significant attention due to its mutagenic and potential carcinogenic properties. This article delves into the biological activity of MX, summarizing key research findings, mechanisms of action, and implications for human health.
Chemical Structure and Properties
MX is characterized by its furanone ring structure with chlorine and dichloromethyl substituents. The presence of these halogen groups contributes to its reactivity and biological effects.
| Property | Description |
|---|---|
| Chemical Formula | C₅Cl₃O |
| Molecular Weight | 197.41 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Mutagenicity and Carcinogenicity
Research indicates that MX exhibits significant mutagenic properties. Studies have shown that it can induce gene mutations in bacterial and mammalian cells, raising concerns about its potential carcinogenic effects. For instance, a study demonstrated a dose-dependent increase in tumor incidence among rats exposed to MX through drinking water, highlighting its role as a potent carcinogen .
In vitro assays using BALB/c 3T3 cells have revealed that MX possesses both initiating and promoting activities in carcinogenesis. Specifically, it has been shown to inhibit metabolic cooperation in co-culture systems, which is indicative of its disruptive effects on cellular communication and function .
The mechanism by which MX exerts its biological effects primarily involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, including DNA and proteins. This interaction can lead to modifications that result in mutations or disruptions in normal cellular processes.
Additionally, studies have indicated that MX can interact with sulfhydryl compounds, which may play a role in detoxification pathways within biological systems.
Case Studies and Research Findings
- Animal Studies : In one notable study, rats were administered MX via drinking water, resulting in a statistically significant increase in the incidence of cholangiocarcinoma and other liver lesions . This underscores the compound's potential as a carcinogen.
- In Vitro Assays : A transformation assay using BALB/c 3T3 cells demonstrated that MX could initiate cellular transformation when combined with known carcinogens like 3-methylcholanthrene (MCA) .
- Ames Test : The Ames test conducted on urine samples from rats treated with MX showed mutagenic activity at higher doses, indicating that metabolites of MX may also contribute to its overall mutagenicity .
Environmental Impact
Given that MX is formed during the chlorination of drinking water, its presence raises significant environmental health concerns. Studies have explored its formation under various chlorination conditions, emphasizing the need for monitoring and regulation to mitigate exposure risks .
Q & A
Q. What are the validated methods for synthesizing MX and its structural analogs in laboratory settings?
MX is typically synthesized via chlorination of phenolic precursors under controlled conditions. For example, chlorination of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) with dichloromethane derivatives yields MX. Reaction parameters such as pH (neutral to slightly acidic), temperature (20–25°C), and chlorine dosing must be optimized to minimize side products like E-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid . Purity is confirmed via GC-MS or HPLC with UV detection at 227 nm .
Q. How is MX detected and quantified in environmental samples, particularly chlorinated water?
MX is extracted using XAD resins or solid-phase extraction (SPE) with subsequent derivatization (e.g., methylation) to improve volatility for GC-MS analysis. Quantification relies on calibration against synthetic standards, with detection limits <1 ng/L. Stability during storage requires pH adjustment (pH 2–3) and refrigeration to prevent degradation .
Q. What in vitro assays are most reliable for assessing MX mutagenicity?
The Ames test (Salmonella typhimurium TA100, −S9) is the gold standard, showing MX mutagenicity at 6,300 revertants/nmol. Complementary assays include the micronucleus test in mammalian cells (e.g., CHO cells) to evaluate clastogenicity. MX’s potency is 30–100× higher than other chlorinated furanones like MCA or CMCF .
Advanced Research Questions
Q. How do structural modifications of MX influence its mutagenic and carcinogenic mechanisms?
The dichloromethyl group at C4 and hydroxyl at C5 are critical for DNA alkylation via formation of reactive epoxide intermediates. Substitution at C3 (e.g., bromine analogs) reduces mutagenicity by 50–70%, while esterification of the hydroxyl group abolishes activity, highlighting the role of tautomerization in MX’s electrophilic reactivity . Computational models (DFT) predict MX’s tautomeric equilibrium favors the cyclic lactone form, which is more mutagenic than the acyclic aldehyde form .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo genotoxicity data for MX?
MX exhibits high in vitro mutagenicity but weaker in vivo effects due to rapid metabolic inactivation. Methodological adjustments include:
- Dosing regimens : Subchronic exposure (e.g., 14–90 days in rats) at 0.5–40 mg/kg/day to account for cumulative effects .
- Biomonitoring : Measurement of urinary 8-OHdG or COMET assays in target tissues (e.g., gastrointestinal epithelium) to capture localized DNA damage .
- Metabolite profiling : Identification of glutathione-MX adducts via LC-MS/MS to track detoxification pathways .
Q. How can computational chemistry guide the design of MX derivatives with reduced toxicity for pharmaceutical applications?
Density Functional Theory (DFT) optimizes MX derivatives by calculating orbital energies (HOMO-LUMO gaps), dipole moments, and LogP values. For example, substituting C4 with a phenyl group increases hydrophobicity (LogP +1.2) and reduces electrophilicity, lowering mutagenicity while retaining antibacterial activity. Molecular dynamics simulations further predict binding affinities to bacterial targets like DNA gyrase .
Q. What experimental controls are critical when studying MX’s role in carcinogenesis models?
Key controls include:
- Negative controls : MX-free water treated with identical chlorination protocols.
- Isomer specificity : Purification of MX from geometric isomers (e.g., E-2-chloro-3-(dichloromethyl)-4-oxo-butenoic acid) via preparative HPLC .
- Endpoint validation : Use of p53 transgenic mice or reporter cell lines (e.g., LacZ) to distinguish MX-specific mutations from background genomic noise .
Data Contradiction Analysis
Q. Why do some studies report MX as a potent carcinogen while others classify it as a non-genotoxic agent?
Discrepancies arise from differences in exposure duration, model systems, and endpoint selection. For instance:
- Acute vs. chronic exposure : Short-term assays (72-hour micronucleus tests) may miss MX’s tumor-promoting effects via oxidative stress .
- Species-specific metabolism : Rats show higher MX bioactivation in the liver compared to mice, leading to divergent carcinogenicity outcomes .
- Epigenetic mechanisms : MX upregulates COX-2 and NF-κB in colonic cells, suggesting non-mutagenic pathways contribute to carcinogenesis .
Methodological Best Practices
- Handling instability : MX degrades in neutral/basic aqueous solutions (t₁/₂ = 24 hours at pH 7). Store samples at pH 2–4 and −20°C, and avoid prolonged light exposure .
- Analytical validation : Cross-validate MX quantification using both GC-MS (for methylated derivatives) and LC-UV (λ = 227 nm) to confirm recovery rates >85% .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
